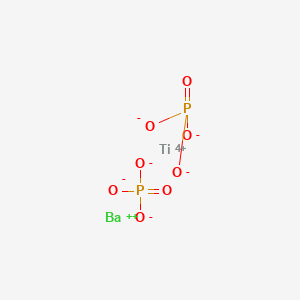
Phosphoric acid, barium titanium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, barium titanium salt is a compound that combines the properties of phosphoric acid, barium, and titanium. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. It is often used in the production of advanced materials and has significant potential in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, barium titanium salt can be synthesized through various methods. One common approach involves the reaction of barium hydroxide with phosphoric acid, followed by the addition of titanium dioxide. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of the desired compound. The process may involve multiple steps, including purification and crystallization, to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced reactors and separation techniques to achieve high yields and purity. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, barium titanium salt undergoes various chemical reactions, including:
Neutralization Reactions: It reacts with acids and bases to form salts and water.
Precipitation Reactions: It can form precipitates when reacted with certain reagents.
Complexation Reactions: It forms complexes with other metal ions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The reaction conditions, such as temperature, concentration, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound include various barium and titanium compounds, as well as phosphates. These products have diverse applications in different fields .
Scientific Research Applications
Phosphoric acid, barium titanium salt has numerous scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: It is explored for its potential use in medical devices and drug delivery systems.
Industry: It is used in the production of ceramics, electronics, and other high-tech materials.
Mechanism of Action
The mechanism of action of phosphoric acid, barium titanium salt involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of barium and titanium ions, which can participate in complexation and precipitation reactions. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Phosphoric acid, barium titanium salt can be compared with other similar compounds, such as:
Barium Titanate: Known for its dielectric properties and used in capacitors.
Titanium Phosphate: Used in catalysis and as a material for ion exchange.
Barium Phosphate: Used in the production of optical materials and ceramics.
This compound stands out due to its unique combination of properties from phosphoric acid, barium, and titanium, making it a versatile compound with wide-ranging applications.
Properties
CAS No. |
21028-49-9 |
|---|---|
Molecular Formula |
BaO8P2Ti |
Molecular Weight |
375.14 g/mol |
IUPAC Name |
barium(2+);titanium(4+);diphosphate |
InChI |
InChI=1S/Ba.2H3O4P.Ti/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+2;;;+4/p-6 |
InChI Key |
QWTSUIVNFZQZJV-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)





![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)



![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
